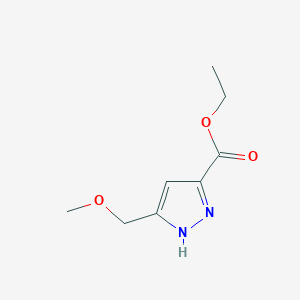

ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate

Übersicht

Beschreibung

Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 1297546-22-5 . It has a molecular weight of 184.19 . It is commonly known as EPMC.

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O3/c1-3-13-8(11)7-4-6(5-12-2)9-10-7/h4H,3,5H2,1-2H3,(H,9,10) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Wissenschaftliche Forschungsanwendungen

- Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate and its derivatives have been investigated for their potential as anticancer agents. Researchers explore their inhibitory effects on mitotic kinesin Eg5, a protein involved in cell division . These compounds may offer novel strategies for cancer treatment.

- Dihydropyrimidinone (DHPM) derivatives, including this compound, exhibit diverse pharmacological activities. These include antioxidant, anti-inflammatory, antibacterial, antifungal, anti-HIV, and antihypertensive properties . Their simple synthesis protocol makes them attractive for drug development.

- The furan moiety in this compound serves as a versatile platform for further modifications. Researchers can explore its reactivity and functionalization to create novel molecules with specific biological activities .

- Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is synthesized via a one-pot multicomponent reaction, known as the Biginelli reaction. This reaction combines benzaldehyde, urea, and ethyl acetoacetate, employing HCl as a catalyst . Understanding its synthetic pathway aids in designing related compounds.

- Researchers have transformed furanic platform molecules, like this compound, into other valuable derivatives. For instance, 5-methoxymethyl-2-furancarboxylic acid (MMFCA) can be synthesized from 5-methoxymethylfurfural (5-MMF) using recombinant E. coli expressing specific enzymes . Such transformations expand the compound’s utility.

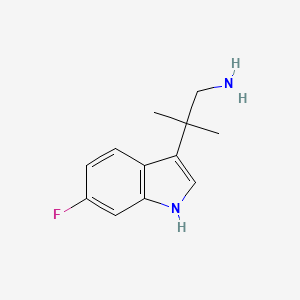

- While not directly related to this compound, indole derivatives share similarities in their heterocyclic structures. Indoles exhibit various biological properties and are studied for their potential in treating cancer cells, microbial infections, and other disorders .

Anticancer Research

Pharmacological Studies

Furan-Based Platforms

Synthetic Chemistry

Biological Transformations

Indole Derivatives

Wirkmechanismus

Target of Action

Pyrazole derivatives are known to have a wide range of biological activities and can interact with various enzymes and receptors in the body .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The methoxymethyl group in the compound could potentially enhance its lipophilicity, aiding in its interaction with hydrophobic pockets of target proteins.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The presence of the ethyl ester group could potentially enhance its bioavailability by increasing its lipophilicity .

Result of Action

Pyrazole derivatives are known to exert a variety of biological effects, depending on their specific targets .

Action Environment

The action, efficacy, and stability of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Zukünftige Richtungen

While specific future directions for this compound are not mentioned in the sources I found, it’s worth noting that similar compounds are often subjects of ongoing research in various fields . This includes the development of new synthesis methods, exploration of novel applications, and investigation of their biological activity .

Eigenschaften

IUPAC Name |

ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-13-8(11)7-4-6(5-12-2)9-10-7/h4H,3,5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVGYLPMVBRFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(2,2,2-Trifluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1532782.png)

![1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1532783.png)